molecular formula C17H24N2O2 B5116193 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide

1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide

Cat. No. B5116193
M. Wt: 288.4 g/mol
InChI Key: SYQVEAVBEQYAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide, also known as DMPA, is a proline-based chiral auxiliary that has been widely used in organic synthesis. DMPA has a unique structure that allows it to act as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide is based on its ability to form a stable complex with the substrate. The proline moiety of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide acts as a Lewis base, while the amide group acts as a hydrogen bond donor. This allows 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide to catalyze reactions by stabilizing the transition state and lowering the activation energy.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide, as it is primarily used as a catalyst in organic synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide as a chiral auxiliary is its high enantioselectivity. 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide has been shown to catalyze reactions with high stereoselectivity, making it a useful tool in the synthesis of chiral compounds. However, one limitation of using 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide is its relatively high cost compared to other chiral auxiliaries.

Future Directions

There are several future directions for the use of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide in organic synthesis. One potential application is in the synthesis of new pharmaceutical compounds. 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide could be used to synthesize chiral intermediates that could then be used in the production of new drugs. Another potential application is in the development of new catalysts based on the structure of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide. By modifying the structure of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide, it may be possible to create new catalysts with improved properties. Finally, 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide could be used in the synthesis of new materials, such as chiral polymers and liquid crystals.

Synthesis Methods

1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide can be synthesized by reacting 4-methylbenzoyl chloride with (S)-proline in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide.

Scientific Research Applications

1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide has been widely used as a chiral auxiliary in organic synthesis. It has been shown to be an effective catalyst in various reactions, including aldol reactions, Michael additions, and Mannich reactions. 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide has also been used in the synthesis of various natural products, such as alkaloids and terpenoids.

properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12-7-9-13(10-8-12)18-15(20)14-6-5-11-19(14)16(21)17(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQVEAVBEQYAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.